3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine
Description
Properties
Molecular Formula |
C26H29N5O |
|---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
7-benzyl-5,6-dimethyl-4-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C26H29N5O/c1-19-20(2)31(17-21-7-4-3-5-8-21)25-24(19)26(29-18-28-25)32-23-10-13-30(14-11-23)16-22-9-6-12-27-15-22/h3-9,12,15,18,23H,10-11,13-14,16-17H2,1-2H3 |
InChI Key |
PPIOFHDONIELRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=NC=N2)OC3CCN(CC3)CC4=CN=CC=C4)CC5=CC=CC=C5)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 7-Benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol
Method A: Alkylation and Methylation
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Starting Material : 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (prepared via cyclization of 2,4-diaminopyrimidine derivatives).
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Benzylation : React with benzyl chloride in DMF using K₂CO₃ as a base (70–80°C, 12 h) to yield 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Methylation :
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Hydrolysis : Treat 4-chloro intermediate with NaOH/MeOH under reflux to form 7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol.
Method B: Direct Functionalization
Etherification: Introduction of Piperidin-4-yloxy Group
Method C: Nucleophilic Aromatic Substitution
-
Activation : Convert the 4-hydroxy group to a better leaving group (e.g., triflate using triflic anhydride).
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Coupling : React with piperidin-4-ol in presence of NaH (THF, 60°C, 6 h).
Method D: Mitsunobu Reaction
Functionalization of Piperidine with Pyridinylmethyl Group
Method E: Mannich Reaction
-
Conditions : Reflux for 8 h, followed by neutralization with NaHCO₃.
Method F: Alkylation
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Chloromethylpyridine : React 3-(chloromethyl)pyridine with the piperidine intermediate in presence of K₂CO₃ (DMF, 80°C, 12 h).
Optimization and Challenges
Regioselectivity in Pyrrolopyrimidine Functionalization
Purification of Intermediates
-
Chromatography : Silica gel column chromatography (EtOAc/hexane) for intermediates.
-
Crystallization : Recrystallize final product from MeOH/CH₂Cl₂.
Data Tables
Table 1: Summary of Key Synthetic Steps
Table 2: Analytical Data for Key Intermediates
Critical Analysis of Methodologies
Chemical Reactions Analysis
Types of Reactions
3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce or replace functional groups on the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
-
Inhibition of LRRK2 Kinase
- The compound has been studied as a potential inhibitor of Leucine-rich repeat kinase 2 (LRRK2) , which is implicated in Parkinson's disease. Inhibitors targeting LRRK2 may help manage symptoms or slow disease progression.
- A study highlighted the effectiveness of similar pyrrolo-pyrimidine derivatives in inhibiting LRRK2 activity, suggesting that modifications to the structure can enhance potency and selectivity .
-
Anticancer Activity
- Research indicates that pyrrolo-pyrimidine compounds exhibit anticancer properties by interfering with signaling pathways critical for tumor growth. The specific structure of 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine may enhance its efficacy against certain cancer cell lines.
- Case studies have reported promising results in vitro, where related compounds showed significant cytotoxic effects on various cancer types .
Biological Studies
The synthesis of 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine involves multi-step reactions starting from readily available precursors. The synthetic route often includes:
- Formation of the pyrrolo-pyrimidine core.
- Functionalization to introduce the benzyl and piperidinyl groups.
- Final coupling reactions to assemble the complete structure.
These synthetic methodologies are crucial for producing analogs that can be tested for enhanced biological activity or reduced toxicity.
Mechanism of Action
The mechanism of action of 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogs and their properties:
*Estimated based on structural similarity to ; exact value requires experimental validation.
Key Structural Differences:
- Linker Diversity : The ether and methylene linkers in the target compound contrast with the triazole-ethyl bridge in and the pyrazolo-pyrazine groups in , influencing conformational flexibility and binding kinetics.
Biological Activity
The compound 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine (CAS No. 1381208-99-6) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
The molecular formula of the compound is , with a molecular weight of 427.54 g/mol. The structure includes a pyridine ring, a piperidine moiety, and a pyrrolo[2,3-d]pyrimidine derivative, which are significant in determining its biological activity.
Research indicates that compounds similar to 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine may modulate various biological pathways:
- Inhibition of Janus Kinases (JAKs) : Compounds within the pyrrolo[2,3-d]pyrimidine class have been shown to inhibit JAKs, which are involved in cytokine signaling and immune responses. This inhibition suggests potential applications in treating immune-related disorders and cancers .
- Autophagy Modulation : Related compounds have demonstrated the ability to disrupt autophagic flux by interfering with mTORC1 activity, which is crucial for cellular metabolism and growth. This mechanism may position these compounds as candidates for cancer therapy .
Anticancer Properties
The antiproliferative effects of similar pyrrolo derivatives have been documented in various cancer cell lines. For instance:
- MIA PaCa-2 Cells : Compounds exhibiting submicromolar antiproliferative activity have been identified, indicating strong potential for therapeutic applications in pancreatic cancer .
Case Studies
- Study on Pyrrolo Derivatives : A study highlighted the efficacy of certain pyrrolo derivatives in reducing mTORC1 activity and enhancing autophagy at basal levels. These findings suggest that 3-{[4-({7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]methyl}pyridine could similarly affect these pathways .
- LRRK2 Inhibition : Research has also indicated that derivatives of this class can inhibit LRRK2 (Leucine-Rich Repeat Kinase 2), which is implicated in neurodegenerative diseases like Parkinson's disease . This inhibition could lead to therapeutic strategies for managing such conditions.
Data Table: Summary of Biological Activities
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
